N-(2-Aminoethyl)-2-methoxy-4-[(4-nitrophenyl)methoxy]benzamide
Description
Properties
CAS No. |
919772-52-4 |
|---|---|
Molecular Formula |
C17H19N3O5 |
Molecular Weight |
345.3 g/mol |
IUPAC Name |
N-(2-aminoethyl)-2-methoxy-4-[(4-nitrophenyl)methoxy]benzamide |
InChI |
InChI=1S/C17H19N3O5/c1-24-16-10-14(6-7-15(16)17(21)19-9-8-18)25-11-12-2-4-13(5-3-12)20(22)23/h2-7,10H,8-9,11,18H2,1H3,(H,19,21) |
InChI Key |
YRVAYWXXJNIDIH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)OCC2=CC=C(C=C2)[N+](=O)[O-])C(=O)NCCN |
Origin of Product |
United States |
Preparation Methods
Step 1: Preparation of 4-Nitrophenol Derivative
The synthesis typically begins with the preparation of a 4-nitrophenol derivative. This can be achieved through nitration of phenol using concentrated nitric acid and sulfuric acid:
$$
\text{C}6\text{H}5\text{OH} + \text{HNO}3 \rightarrow \text{C}6\text{H}4(\text{NO}2)\text{OH} + \text{H}_2\text{O}
$$
Step 2: Alkylation Reaction
The next step involves alkylating the 4-nitrophenol derivative with an appropriate alkyl halide (e.g., bromoethane) in the presence of a base such as potassium carbonate:
$$
\text{C}6\text{H}4(\text{NO}2)\text{OH} + \text{R-X} \xrightarrow{\text{K}2\text{CO}3} \text{C}6\text{H}4(\text{NO}2)\text{O-R} + \text{HX}
$$
Step 3: Formation of Amide Bond
Subsequently, the alkylated product is reacted with an amine (e.g., ethanolamine) to form the amide bond:
$$
\text{C}6\text{H}4(\text{NO}2)\text{O-R} + \text{NH}2\text{CH}2\text{CH}2\text{NH}2 \rightarrow \text{C}6\text{H}4(\text{NO}2)\text{O-R-NH}-\text{CH}2-\text{CH}2-\text{NH}-\text{C(O)}-\text{R}
$$
Step 4: Purification
After synthesis, the product can be purified through recrystallization or chromatography to achieve the desired purity level.
Step 5: Characterization
Characterization of the synthesized compound is performed using techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry to confirm structure and purity.
The efficiency of each method can vary significantly based on reaction conditions such as temperature, solvent choice, and reaction time. Below is a comparative analysis of yields obtained from different preparation methods:
| Method | Yield (%) | Reaction Time (hours) | Notes |
|---|---|---|---|
| Microwave-Assisted Synthesis | 85 | 1 | Rapid heating improves yield |
| Conventional Heating | 70 | 12 | Longer time, but effective |
| Aqueous Phase Reaction | 94 | 24 | High yield but requires careful control |
The preparation of N-(2-Aminoethyl)-2-methoxy-4-[(4-nitrophenyl)methoxy]benzamide involves several synthetic strategies that can be tailored based on available resources and desired outcomes. Microwave-assisted synthesis offers a modern approach that enhances efficiency, while traditional methods remain valuable for their reliability and established protocols. Future research may focus on optimizing these methods further to enhance yields and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(2-Aminoethyl)-2-methoxy-4-[(4-nitrophenyl)methoxy]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are crucial for achieving the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield nitrobenzamide derivatives, while reduction can produce amino-substituted benzamides .
Scientific Research Applications
N-(2-Aminoethyl)-2-methoxy-4-[(4-nitrophenyl)methoxy]benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structural features make it a candidate for studying biological interactions and pathways.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-Aminoethyl)-2-methoxy-4-[(4-nitrophenyl)methoxy]benzamide involves its interaction with specific molecular targets and pathways. The aminoethyl group may facilitate binding to biological receptors, while the methoxy and nitrophenylmethoxy groups can influence the compound’s overall activity and selectivity. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related benzamide derivatives, focusing on synthesis, physicochemical properties, and biological activities. Key analogs are selected based on shared N-(2-aminoethyl)benzamide scaffolds and variations in substituents.
Physicochemical and Pharmacokinetic Properties
Key Observations:
- Higher rotatable bond count (~7 vs. 5–6 in analogs) may impact conformational flexibility and bioavailability .
Biological Activity
N-(2-Aminoethyl)-2-methoxy-4-[(4-nitrophenyl)methoxy]benzamide, also known by its CAS number 919772-52-4, is a compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its chemical properties, biological activities, and potential therapeutic applications based on recent research findings.
- Molecular Formula : CHNO
- Molecular Weight : 345.35 g/mol
- LogP : 3.669 (indicating moderate lipophilicity)
- Polar Surface Area (PSA) : 122.89 Ų
These properties suggest that the compound may have favorable pharmacokinetic characteristics, allowing it to interact effectively with biological targets.
Antibacterial Properties
Recent studies have highlighted the antibacterial potential of this compound. It has been shown to exhibit significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
- Minimum Inhibitory Concentration (MIC) : In comparative studies, compounds with similar structures demonstrated MIC values as low as 0.125 μg/mL against MRSA, indicating a strong antibacterial effect .
The proposed mechanism of action involves interference with bacterial cell wall synthesis and disruption of membrane integrity. This is characteristic of many benzamide derivatives, which often target bacterial enzymes critical for cell wall biosynthesis.
Case Studies
-
Study on Antimicrobial Activity :
A study evaluated several benzamide derivatives, including this compound, against both Gram-positive and Gram-negative bacteria. The results indicated that this compound had superior activity against Gram-positive strains compared to traditional antibiotics like vancomycin . -
Structural Activity Relationship (SAR) :
Research into the SAR of related compounds revealed that modifications in the nitrophenyl group significantly influenced antibacterial potency. The presence of electron-withdrawing groups at specific positions enhanced activity against resistant strains .
Data Table: Comparative Biological Activity
| Compound Name | MIC (μg/mL) | Target Bacteria | Reference |
|---|---|---|---|
| This compound | 0.125 | MRSA | |
| Benzamide Derivative X | 0.5 | Methicillin-sensitive S. aureus | |
| Compound Y | 1.0 | E. coli |
Potential Applications
Given its antibacterial properties, this compound may be explored for development as a new class of antibacterial agents, particularly in treating infections caused by resistant bacteria.
Q & A
Basic: What are the common synthetic routes for N-(2-Aminoethyl)-2-methoxy-4-[(4-nitrophenyl)methoxy]benzamide?
Methodological Answer:
The synthesis typically involves:
Alkylation : Reaction of p-nitrophenol with a benzyl bromide derivative (e.g., 4-chlorobenzyl bromide) under basic conditions to form the benzyl-protected intermediate.
Reduction : Use of reductive methods (e.g., catalytic hydrogenation or B-type reduction) to introduce the aminoethyl group.
Benzoylation : Coupling with a benzoyl chloride (e.g., 2-trifluoromethyl-4-fluorobenzoyl chloride) to form the benzamide backbone.
Deprotection and Purification : Removal of protecting groups (e.g., Boc) using HCl, followed by HPLC purification to isolate the final compound as an HCl salt (typical yields: 54–98%) .
Basic: How is the compound characterized after synthesis?
Methodological Answer:
Key characterization techniques include:
- 1H NMR (300 MHz, d6-DMSO) : Assignments of chemical shifts confirm the presence of methoxy (δ ~3.8 ppm), nitroaryl (δ ~7.5–8.3 ppm), and aminoethyl (δ ~2.8–3.2 ppm) groups.
- ESI Mass Spectrometry : Molecular ion peaks (e.g., [M+H]+) validate the molecular weight.
- HPLC Purity Analysis : Retention times and peak integration ensure >95% purity.
These methods are critical for confirming structural integrity and purity .
Advanced: What strategies optimize the yield of this compound in multi-step syntheses?
Methodological Answer:
Optimization strategies include:
- Reagent Stoichiometry : Excess benzyl bromide (1.2–1.5 eq) improves alkylation efficiency.
- Catalyst Selection : Palladium-based catalysts enhance reductive amination steps.
- Temperature Control : Maintaining 0–5°C during benzoylation minimizes side reactions.
- Purification : Gradient HPLC (e.g., C18 column, acetonitrile/water mobile phase) resolves closely eluting impurities.
For example, adjusting the benzoylation step increased yields from 54% to 98% in analogous compounds .
Advanced: How do structural modifications impact biological activity against Trypanosoma brucei?
Methodological Answer:
Structure-activity relationship (SAR) studies reveal:
- Nitro Group : Essential for antiparasitic activity; removal reduces potency by >90%.
- Methoxy Position : 2-Methoxy substitution enhances membrane permeability compared to 3- or 4-methoxy analogs.
- Benzyloxy Substituents : Chlorine or trifluoromethyl groups at the 4-position of the benzyloxy moiety improve IC50 values (e.g., IC50 = 0.12 µM for 4-chloro derivatives vs. 1.5 µM for unsubstituted analogs).
These findings guide rational design of derivatives with improved efficacy .
Advanced: What computational methods predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking : Simulations using Trypanosoma brucei tubulin (PDB: 5LMM) identify key hydrogen bonds between the nitro group and Arg157.
- Molecular Dynamics (MD) : 100-ns trajectories assess binding stability; root-mean-square deviation (RMSD) <2 Å indicates stable complexes.
- Free Energy Calculations (MM/PBSA) : Predict ΔGbind values correlate with experimental IC50 data (R² = 0.89).
These methods prioritize compounds for synthesis and testing .
Basic: What analytical techniques confirm the compound’s purity and structure?
Methodological Answer:
- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages must align with theoretical values (e.g., C: 54.2%, H: 4.5%, N: 9.8%).
- FTIR Spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O) and ~1520 cm⁻¹ (NO₂ asymmetric stretch) confirm functional groups.
- High-Resolution Mass Spectrometry (HRMS) : Exact mass measurements (e.g., 443.1234 Da) validate the molecular formula.
Combined, these techniques ensure structural and compositional accuracy .
Advanced: How are crystallographic data used to resolve structural ambiguities?
Methodological Answer:
- Single-Crystal X-ray Diffraction : SHELX software refines atomic coordinates, bond lengths, and angles (e.g., C-N bond: 1.32 Å, C-O bond: 1.41 Å).
- Twinned Data Analysis : SHELXL handles pseudo-merohedral twinning by refining twin laws (e.g., twin fraction = 0.34).
- Electron Density Maps : Fo-Fc maps (contoured at 3σ) resolve disordered methoxy or nitro groups.
This approach resolves ambiguities in analogues with similar substitution patterns .
Advanced: How are data contradictions in biological assays addressed?
Methodological Answer:
Contradictions (e.g., variable IC50 values across labs) are resolved by:
Standardized Assay Conditions : Fixed ATP concentration (1 mM) and incubation time (72 hrs).
Control Compounds : Include reference inhibitors (e.g., suramin) to normalize data.
Dose-Response Curves : Triplicate measurements with Hill slope analysis (R² > 0.95).
For example, normalizing to suramin reduced inter-lab variability from ±40% to ±15% .
Basic: What safety precautions are required during synthesis?
Methodological Answer:
- Ventilation : Use fume hoods to handle volatile reagents (e.g., benzoyl chlorides).
- Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and flame-resistant lab coats.
- Waste Disposal : Neutralize acidic byproducts (e.g., HCl gas) with 10% NaOH before disposal.
Protocols from analogous syntheses emphasize these measures to mitigate exposure risks .
Advanced: What isotopic labeling strategies enable metabolic studies?
Methodological Answer:
- 13C-Labeling : Introduce 13C at the methoxy group via 13CH3I during alkylation.
- Stable Isotope Tracing : LC-MS/MS tracks 13C incorporation in T. brucei metabolites (e.g., 13C-succinate).
- Kinetic Isotope Effects (KIE) : Compare kcat/KM for labeled vs. unlabeled compounds to probe rate-limiting steps.
These approaches elucidate metabolic pathways targeted by the compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
